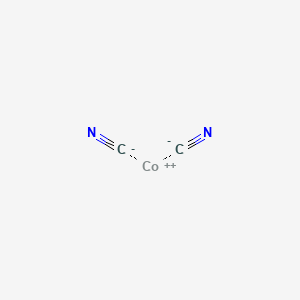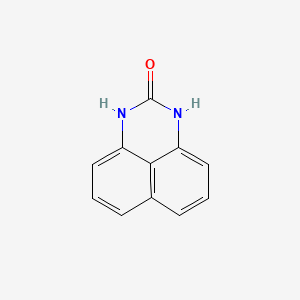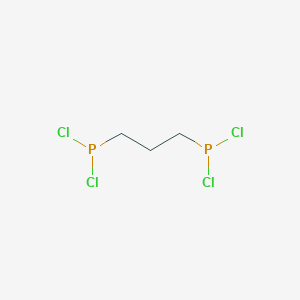
1,3-Bis(dichlorophosphino)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Bis(dichlorophosphino)propane” is an organophosphorus compound. It belongs to the category of chlorophosphines . It is used as a bidentate ligand in coordination chemistry .
Synthesis Analysis
The synthesis of “1,3-Bis(dichlorophosphino)propane” can be achieved through various methods. One popular method involves the reaction of lithium diphenylphosphide and 1,3-dichloropropane . Another approach involves metal-halogen exchange and then metathesis . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has also been found to be a convenient synthetic route .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(dichlorophosphino)propane” consists of two phosphino groups linked by a propane backbone . The compound forms a six-membered C3P2M chelate ring with a natural bite angle of 91° .
Chemical Reactions Analysis
“1,3-Bis(dichlorophosphino)propane” is used as a bidentate ligand in coordination chemistry and forms complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride . This complex is used as a catalyst for Kumada coupling reaction .
Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Safety And Hazards
Zukünftige Richtungen
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The compound is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Eigenschaften
CAS-Nummer |
28240-70-2 |
|---|---|
Produktname |
1,3-Bis(dichlorophosphino)propane |
Molekularformel |
C3H6Cl4P2 |
Molekulargewicht |
245.8 g/mol |
IUPAC-Name |
dichloro(3-dichlorophosphanylpropyl)phosphane |
InChI |
InChI=1S/C3H6Cl4P2/c4-8(5)2-1-3-9(6)7/h1-3H2 |
InChI-Schlüssel |
KIUIKWRHWKNTBP-UHFFFAOYSA-N |
SMILES |
C(CP(Cl)Cl)CP(Cl)Cl |
Kanonische SMILES |
C(CP(Cl)Cl)CP(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
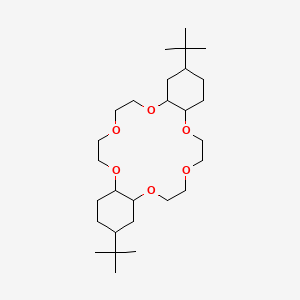
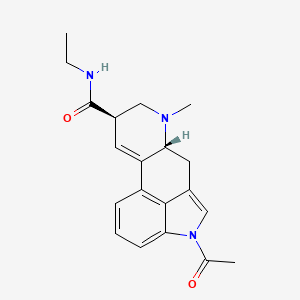
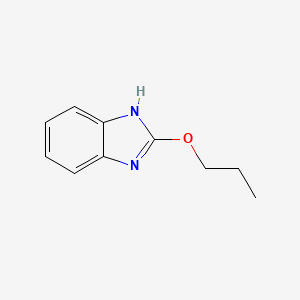

![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
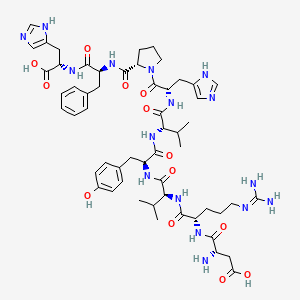
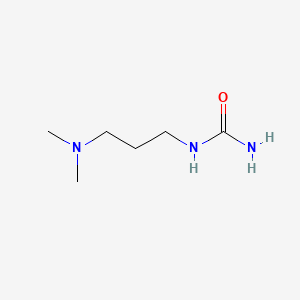
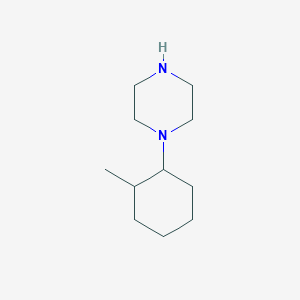
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
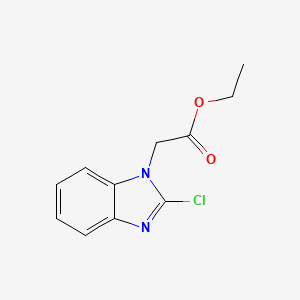
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
